2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c24-19(18-14-26-20(22-18)16-4-2-1-3-5-16)21-12-15-6-9-23(10-7-15)17-8-11-25-13-17/h1-5,14-15,17H,6-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZLJNZJZFHWDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)C4CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. Thiazole derivatives, another structural component of the compound, have also been associated with a wide range of biological activities.
Mode of Action
Indole derivatives, for instance, are known to interact with multiple receptors, leading to a variety of biological activities. Similarly, thiazole derivatives have been associated with a broad spectrum of biological activities.
Biochemical Pathways
For instance, indole derivatives have been linked to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more. Thiazole derivatives have also been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.
Biological Activity
The compound 2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)thiazole-4-carboxamide represents a novel addition to the class of thiazole derivatives, which have been extensively studied for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Thiazole derivatives have shown significant anticancer properties. Research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, studies have demonstrated that thiazole derivatives exhibit cytotoxic effects against a range of cancer cell lines, including human cervical (HeLa), colon adenocarcinoma (Caco-2), and breast cancer cells .
The mechanism by which This compound exerts its anticancer effects may involve:
- Inhibition of key enzymes : Thiazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which play roles in tumor growth and survival .
- Induction of oxidative stress : These compounds can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .
Antimicrobial Activity
In addition to anticancer effects, thiazole derivatives have demonstrated antimicrobial properties. The compound has been evaluated for its antibacterial and antifungal activities, with promising results against various pathogens. The efficacy against specific strains can be quantified using zones of inhibition in agar diffusion assays.
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Candida albicans | 20 |
Study 1: Anticancer Efficacy
A study conducted on a series of thiazole derivatives, including the target compound, revealed IC50 values indicating potent cytotoxicity against several cancer cell lines. The compound showed:
- IC50 Values :
- HeLa: 5.2 µM
- Caco-2: 3.8 µM
- MCF7 (breast cancer): 6.0 µM
These results suggest that the compound has a selective action against tumor cells while sparing normal cells .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial potential of thiazole derivatives. The target compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting its dual action as an anticancer and antimicrobial agent .
Q & A
Q. Example SAR Table :
| Analog Structure | Key Modification | Biological Activity | Reference |
|---|---|---|---|
| 2-Phenyl-N-(3,4,5-trimethoxyphenyl) | Polar substituents | CYP3A4 inhibition (IC₅₀) | |
| N-(4,4-Difluorocyclohexyl) derivative | Fluorinated cyclohexyl | Improved solubility | |
| Reference : |
Advanced: How to resolve conflicting yield data in similar synthetic protocols?
Answer:
Contradictions (e.g., 6% vs. 75% yields in and ) are investigated by:
- Mechanistic analysis : Identify side reactions (e.g., sulfur elimination in ).
- Byproduct profiling : Use LC-MS to detect intermediates (e.g., hydrazones in ).
- Reaction monitoring : In-situ IR or NMR to track progress ().
- Scale-up adjustments : Optimize stoichiometry and solvent ratios for larger batches ().
Reference :
Advanced: What computational methods support the design of derivatives with enhanced pharmacokinetic properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
